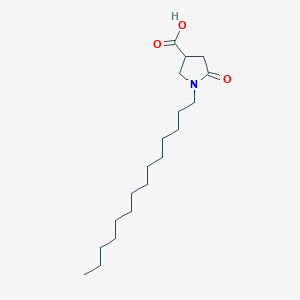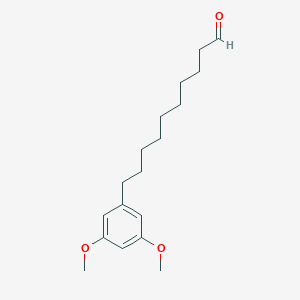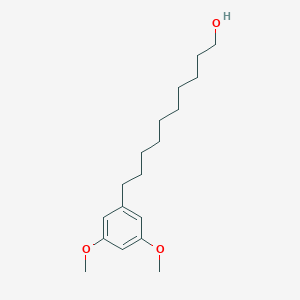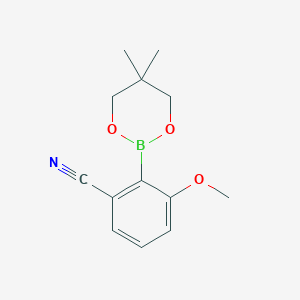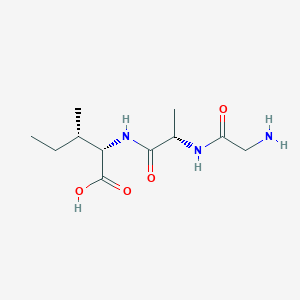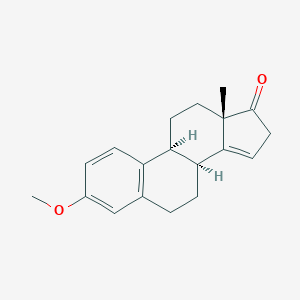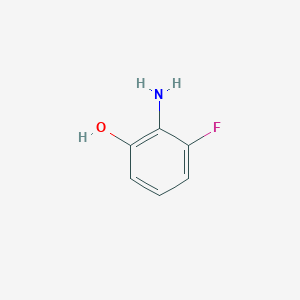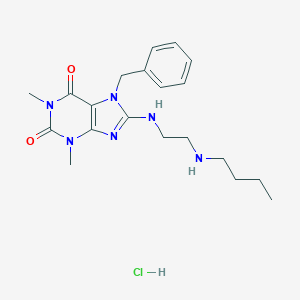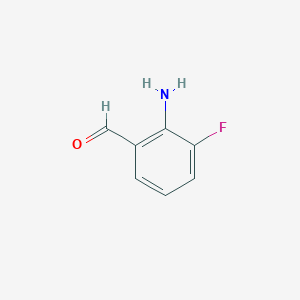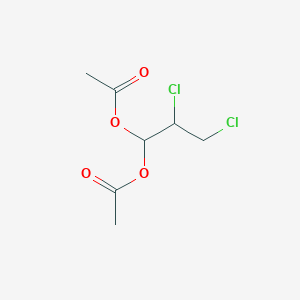
1,1-Diacetoxy-2,3-dichloropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diacetoxy-2,3-dichloropropane, commonly known as DADP, is a chemical compound that has been widely used in scientific research for many years. DADP is a derivative of glycerol, and it is a colorless liquid that has a strong odor. This compound has been used in many different areas of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
DADP works by forming covalent bonds between biological molecules. The reaction between DADP and a biological molecule is irreversible, leading to the formation of a stable complex. This cross-linking effect can alter the function of the biological molecule, making it an essential tool in studying the structure and function of proteins.
Effets Biochimiques Et Physiologiques
DADP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DADP can inhibit the activity of enzymes and other proteins by cross-linking them. DADP has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DADP in lab experiments is its ability to cross-link biological molecules irreversibly. This property makes it an essential tool in studying the structure and function of proteins. However, the use of DADP also has some limitations. DADP can be toxic to cells at high concentrations, and its cross-linking effect can alter the function of the biological molecule being studied.
Orientations Futures
The use of DADP in scientific research is still evolving, and there are many potential future directions for its use. One potential area of research is the use of DADP as a therapeutic agent for cancer treatment. Another potential area of research is the use of DADP in the development of new drugs that target specific proteins or enzymes. Additionally, the use of DADP in the study of protein-protein interactions is an area of research that is still in its infancy.
Conclusion
In conclusion, DADP is a chemical compound that has been widely used in scientific research for many years. Its ability to cross-link biological molecules irreversibly makes it an essential tool in studying the structure and function of proteins. While the use of DADP has some limitations, its potential applications in cancer treatment and drug development make it a promising area of research for the future.
Méthodes De Synthèse
DADP is synthesized by reacting glycerol with acetic anhydride and thionyl chloride. The reaction takes place under anhydrous conditions and produces DADP as a colorless liquid. The purity of the synthesized DADP can be improved by further purification techniques such as fractional distillation.
Applications De Recherche Scientifique
DADP has been widely used in scientific research for many years due to its unique properties. One of the primary uses of DADP is as a cross-linking agent. DADP can cross-link proteins, DNA, and other biological molecules, making it an essential tool in biochemistry research. DADP has also been used to study the structure and function of enzymes and other proteins.
Propriétés
Numéro CAS |
10140-75-7 |
|---|---|
Nom du produit |
1,1-Diacetoxy-2,3-dichloropropane |
Formule moléculaire |
C7H10Cl2O4 |
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
(1-acetyloxy-2,3-dichloropropyl) acetate |
InChI |
InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3 |
Clé InChI |
MYDZFJITMAYGKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
SMILES canonique |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Synonymes |
2,3-Dichloro-1,1-propanediol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



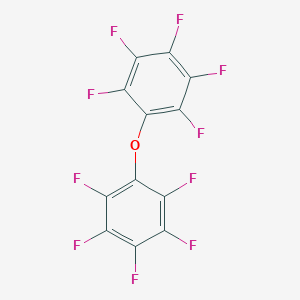
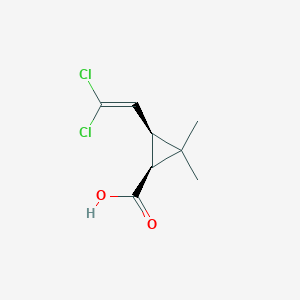
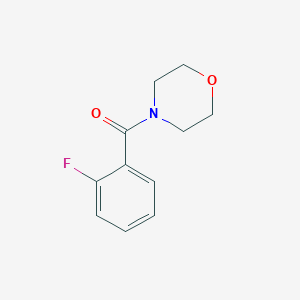
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
